![molecular formula C10H13N3O2 B1424453 2-Morpholinoisonicotinamide CAS No. 1086397-58-1](/img/structure/B1424453.png)
2-Morpholinoisonicotinamide
Overview
Description
2-Morpholinoisonicotinamide (CAS Number: 1086397-58-1) is a compound with a molecular weight of 207.23 . Its IUPAC name is 2-(4-morpholinyl)isonicotinamide .
Molecular Structure Analysis
The InChI code for 2-Morpholinoisonicotinamide is 1S/C10H13N3O2/c11-10(14)8-1-2-12-9(7-8)13-3-5-15-6-4-13/h1-2,7H,3-6H2,(H2,11,14) .Scientific Research Applications
Gene Function Study
Morpholino oligonucleotides, including 2-Morpholinoisonicotinamide, have been instrumental in studying gene function across various model organisms. These molecules offer a relatively straightforward method to analyze gene function, particularly during embryonic development (Heasman, 2002).
Drug Delivery Enhancement
The use of Morpholino oligos (Morpholinos) in drug delivery has shown promise in clinical trials, particularly in treating Duchene muscular dystrophy and as potential anti-bioterrorism agents. Their cellular uptake is enhanced significantly when conjugated with cell-penetrating peptides (CPP), demonstrating their potential in treating a range of diseases (Moulton, 2013).
Structural Optimization in Drug Development
2-Morpholinoisonicotinamide has played a role in the structural optimization of drugs. One such example is the development of potent, long-acting human neurokinin-1 (hNK-1) receptor antagonists, which have potential applications in treating various disorders, including pain and emesis (Hale et al., 1998).
Versatile Scaffold in Medicinal Chemistry
The morpholine structure, a key component of 2-Morpholinoisonicotinamide, is a versatile scaffold in medicinal chemistry. It has found wide application due to its favorable physicochemical, biological, and metabolic properties. This makes it a vital component in the development of enzyme inhibitors and receptor affinity molecules (Kourounakis et al., 2020).
Gene Expression Manipulation in Zebrafish
Morpholino oligomers, including 2-Morpholinoisonicotinamide, are commonly used in zebrafish research for gene knockdown. Their applications in controlling gene expression are critical in understanding the roles of specific genes in development and disease processes (Wang et al., 2012).
Synthesis in Chemical Applications
The synthesis of 2-Morpholinoisonicotinamide plays a significant role in the production of intermediates for various pharmaceuticals, including antibiotics and anti-cardiovascular drugs. Its synthetic method is important for the efficient production of these intermediates (Zhao et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2-morpholin-4-ylpyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-10(14)8-1-2-12-9(7-8)13-3-5-15-6-4-13/h1-2,7H,3-6H2,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNJXAEOTSRFPGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=CC(=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705307 | |
Record name | 2-(Morpholin-4-yl)pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Morpholinoisonicotinamide | |
CAS RN |
1086397-58-1 | |
Record name | 4-Pyridinecarboxamide, 2-(4-morpholinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086397-58-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Morpholin-4-yl)pyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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